REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Br:8])[C:3]=1[OH:9].Cl.[C:11](OC(=O)C)(=[O:13])[CH3:12]>S(=O)(=O)(O)O>[Br:1][C:2]1[CH:7]=[C:6]([C:11](=[O:13])[CH3:12])[CH:5]=[C:4]([Br:8])[C:3]=1[OH:9]
|
Name
|
ice water
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=CC=C1)Br)O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
S(O)(O)(=O)=O
|
Type
|
CUSTOM
|
Details
|
While sometimes manually shaking
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added to the solution
|
Type
|
STIRRING
|
Details
|
the mixture was stirred
|
Type
|
TEMPERATURE
|
Details
|
When generation of heat
|
Type
|
FILTRATION
|
Details
|
the precipitated crystals of acetic acid-2,6-dibromophenyl were taken by filtration
|
Type
|
WASH
|
Details
|
The crystals were washed with chilled water
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
Next, this acetic acid-2,6-dibromophenyl was dissolved in 20 ml of nitrobenzene
|
Type
|
ADDITION
|
Details
|
4.0 g of powdery aluminum chloride was gradually added to the solution
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
WAIT
|
Details
|
to stand at 5° C. overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
the precipitated crystals were taken out by filtration
|
Type
|
WASH
|
Details
|
washed with n-hexane
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Reaction Time |
50 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C(=CC(=C1)C(C)=O)Br)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.87 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |